molecular formula C2H5OPS3 B14599662 2-Hydroxy-1,3,2lambda~5~-dithiaphospholane-2-thione CAS No. 61212-15-5

2-Hydroxy-1,3,2lambda~5~-dithiaphospholane-2-thione

Cat. No.: B14599662
CAS No.: 61212-15-5
M. Wt: 172.2 g/mol
InChI Key: BHDBTPZWGWEAII-UHFFFAOYSA-N
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Description

2-Hydroxy-1,3,2lambda~5~-dithiaphospholane-2-thione is an organophosphorus compound with a unique structure that includes both phosphorus and sulfur atoms

Properties

CAS No.

61212-15-5

Molecular Formula

C2H5OPS3

Molecular Weight

172.2 g/mol

IUPAC Name

2-hydroxy-2-sulfanylidene-1,3,2λ5-dithiaphospholane

InChI

InChI=1S/C2H5OPS3/c3-4(5)6-1-2-7-4/h1-2H2,(H,3,5)

InChI Key

BHDBTPZWGWEAII-UHFFFAOYSA-N

Canonical SMILES

C1CSP(=S)(S1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,3,2lambda~5~-dithiaphospholane-2-thione typically involves the reaction of phosphorus pentasulfide with a suitable diol. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,3,2lambda~5~-dithiaphospholane-2-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different phosphorus-sulfur compounds.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus compounds.

Scientific Research Applications

2-Hydroxy-1,3,2lambda~5~-dithiaphospholane-2-thione has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Hydroxy-1,3,2lambda~5~-dithiaphospholane-2-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Its unique structure allows it to participate in specific chemical reactions that can modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-1-naphthoic acid: This compound shares the hydroxyl functional group but differs in its overall structure and reactivity.

    2-Hydroxy-1-naphthaldehyde: Similar in having a hydroxyl group, but it has an aldehyde functional group instead of the phosphorus-sulfur moiety.

Uniqueness

2-Hydroxy-1,3,2lambda~5~-dithiaphospholane-2-thione is unique due to its combination of phosphorus and sulfur atoms within a cyclic structure. This gives it distinct chemical properties and reactivity compared to other compounds with similar functional groups.

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